molecular formula C15H18FN3O2 B2522587 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1323293-20-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2522587
CAS No.: 1323293-20-4
M. Wt: 291.326
InChI Key: UIIWEQCHOBFQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic pyrazole-based compound intended for research applications. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of reported biological activities. Recent scientific investigations highlight that such heterocyclic compounds are of significant interest in early-stage drug discovery, particularly as candidates for developing new therapeutic agents . The 3,5-dimethylpyrazole moiety incorporated into this molecule is a common pharmacophore known to contribute to interactions with various biological targets . Researchers are actively exploring similar pyrazole-containing compounds for their potential as anticancer agents, with several derivatives demonstrating potent cytotoxicity against specific cancer cell lines and mechanisms linked to the inhibition of key enzymes like VEGFR2 and CDK-2 . Other studies indicate that select pyrazole-based molecules can exhibit antibacterial properties, showing bactericidal effects against various Gram-negative and Gram-positive bacterial strains . The structural features of this acetamide derivative, including the fluorophenoxy group, suggest it is a valuable intermediate for chemical biology and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-6-4-3-5-13(14)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIWEQCHOBFQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)COC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H21N3O2
  • CAS Number : 890598-27-3

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Research Findings :

  • In vitro studies demonstrated that the compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a significant anti-inflammatory effect .
CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-alpha150060060%
IL-6120048060%

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. This compound exhibited notable cytotoxic effects against various cancer cell lines.

Case Studies :

  • MCF7 Cell Line : The compound showed an IC50 value of 12.50 µM, indicating significant cytotoxicity .
  • NCI-H460 Cell Line : Exhibited an IC50 value of 42.30 µM, demonstrating its potential as an anticancer agent.
Cell LineIC50 (µM)
MCF712.50
NCI-H46042.30
Hep-217.82

3. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated effective inhibition of bacterial growth.

Research Findings :

  • The compound showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes involved in the inflammatory process.
  • Cell Cycle Arrest : It appears to induce apoptosis in cancer cells by disrupting cell cycle progression.

Comparison with Similar Compounds

Key Structural Differences :

  • Heterocyclic Core : The target compound uses a pyrazole-ethyl linker, whereas analogs like 7d and 7f () incorporate imidazole or pyrimidine rings, altering hydrogen-bonding capacity and steric bulk.
  • Substituent Effects: Fluorine substitution in the target compound (2-fluorophenoxy) versus chlorine in metazachlor or trifluoromethyl groups in compounds impacts electronic properties and target selectivity .

Physicochemical Properties

Comparative physicochemical data from spectroscopic and crystallographic studies:

Property Target Compound 7d (Imidazole analog) Metazachlor Thiophene-Pyrazole Hybrid ()
Melting Point (°C) Not reported 170–172 40–42 (liquid formulation) Not reported
Molecular Weight (g/mol) ~357 (estimated) 460.9 277.7 357.4
Solubility Moderate (fluorophenoxy group) Low (imidazole-phenyl bulk) High (chloroacetamide) Moderate (thiophene)
Key IR Bands (cm⁻¹) ~1650 (C=O), ~1250 (C-F) 1670 (C=O), 1590 (C=N) 1730 (C=O), 750 (C-Cl) ~1640 (C=O), ~1100 (C-S)

Analysis :

  • The target compound’s 2-fluorophenoxy group likely improves membrane permeability compared to the imidazole analog 7d but may reduce solubility relative to metazachlor’s chloroacetamide structure .
  • The absence of a sulfur atom (cf.

Bioactivity

  • Imidazole-Pyrazole Hybrids () : Demonstrated antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), attributed to the imidazole ring’s interaction with bacterial enzymes.
  • Target Compound: No direct bioactivity data in evidence, but fluorophenoxy groups are associated with enhanced CNS penetration in related compounds (cf. ’s atherosclerosis drug) .
  • Metazachlor () : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.